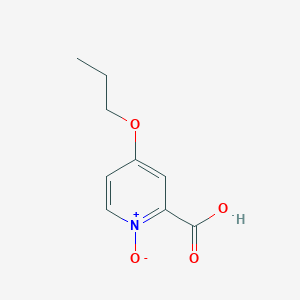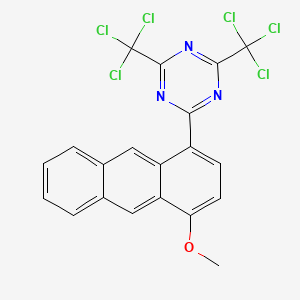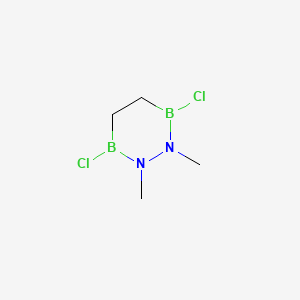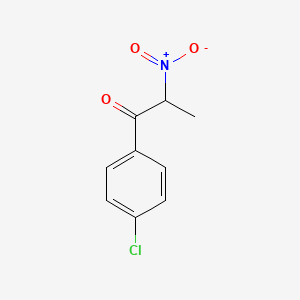![molecular formula C16H32I2Si4 B14452738 {[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 75405-19-5](/img/structure/B14452738.png)
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) is a chemical compound with the molecular formula C16H32I2Si4 It is known for its unique structure, which includes a phenyl group bonded to a silicon atom, which is further bonded to three trimethylsilyl groups and two iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of phenylsilane derivatives with iodine and trimethylsilyl reagents. One common method includes the reaction of phenylsilane with iodine in the presence of a catalyst, followed by the addition of trimethylsilyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silyl hydrides. Substitution reactions can lead to the formation of various substituted phenylsilane derivatives.
Aplicaciones Científicas De Investigación
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of {[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and silicon centers. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound may interact with oxidizing agents to form silanol derivatives, while in substitution reactions, the iodine atoms can be replaced by other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: A simpler compound with a phenyl group bonded to a silicon atom.
Trimethylsilyl chloride: A reagent commonly used in the synthesis of organosilicon compounds.
Diiodophenylsilane: A compound with a similar structure but without the trimethylsilyl groups.
Uniqueness
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of a phenyl group, diiodo substitution, and three trimethylsilyl groups. This unique structure imparts specific reactivity and properties that are not observed in simpler compounds like phenylsilane or trimethylsilyl chloride. The presence of iodine atoms makes it particularly useful in substitution reactions, while the trimethylsilyl groups enhance its stability and solubility in organic solvents.
Propiedades
Número CAS |
75405-19-5 |
|---|---|
Fórmula molecular |
C16H32I2Si4 |
Peso molecular |
590.57 g/mol |
Nombre IUPAC |
diiodo-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C16H32I2Si4/c1-19(2,3)16(20(4,5)6,21(7,8)9)22(17,18)15-13-11-10-12-14-15/h10-14H,1-9H3 |
Clave InChI |
KVRSKAOQXAXIGP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)







![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)


![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)

![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)
